molecular formula C13H16N4O2 B2437869 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1856092-93-7

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2437869
CAS RN: 1856092-93-7
M. Wt: 260.297
InChI Key: YBJYOFQAAOWMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AMPP and has been found to have various biochemical and physiological effects.

Mechanism of Action

AMPP inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. Inhibition of GSK-3β has been found to have various therapeutic effects, including the promotion of neurogenesis, the reduction of amyloid beta production, and the improvement of insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its inhibition of GSK-3β, AMPP has been found to have various other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

AMPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for easy access to intracellular targets. It also has a high binding affinity for GSK-3β, which allows for potent inhibition of the enzyme at low concentrations. However, AMPP also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on AMPP. One area of research could focus on the development of more soluble derivatives of AMPP, which would make it easier to prepare solutions for experiments. Another area of research could focus on the development of more potent inhibitors of GSK-3β, which could have greater therapeutic potential for various diseases. Finally, research could focus on the in vivo effects of AMPP, which could provide insight into its potential therapeutic uses.

Synthesis Methods

The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with phosgene to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide.

Scientific Research Applications

AMPP has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have potential therapeutic effects for various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

5-amino-1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJYOFQAAOWMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

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